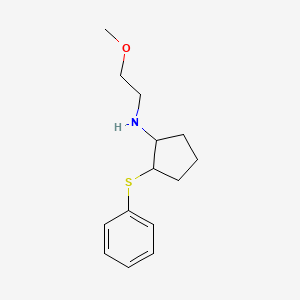![molecular formula C22H15N B12599735 7-Phenyl-7H-benzo[c]carbazole CAS No. 648432-24-0](/img/structure/B12599735.png)
7-Phenyl-7H-benzo[c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-7H-benzo[c]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is part of the larger family of carbazoles, which are known for their presence in natural products, alkaloids, and various industrial applications.
Vorbereitungsmethoden
The synthesis of 7-Phenyl-7H-benzo[c]carbazole typically involves benzannulation strategies. These methods include classical and non-classical benzannulation approaches, which have been developed over the past decade. The synthesis often starts with commercially available starting materials such as 7H-benzo[c]carbazole. The reaction sequence may involve N-alkylation, Arbuzov reaction, and deprotection steps to yield the desired product .
Analyse Chemischer Reaktionen
7-Phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Phenyl-7H-benzo[c]carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a chromophore in blue fluorescent organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Materials Science: The compound’s stability and optoelectronic properties make it suitable for use in various advanced materials.
Biological Research: Its derivatives are studied for their potential biological activities, including anticancer properties.
Wirkmechanismus
The mechanism of action of 7-Phenyl-7H-benzo[c]carbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s electronic properties and its behavior in various applications. The specific pathways involved depend on the context in which the compound is used, such as in OLEDs or biological systems .
Vergleich Mit ähnlichen Verbindungen
7-Phenyl-7H-benzo[c]carbazole can be compared with other similar compounds, such as:
7H-benzo[c]carbazole: This compound lacks the phenyl group but shares the core structure.
Benzo[b]indolo[1,2,3-lm]carbazole: An isomeric chromophore with different light-emitting properties.
Benzo[c]indolo[3,2,1-jk]carbazole: Another isomeric chromophore with unique charge-transfer characteristics.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
648432-24-0 |
|---|---|
Molekularformel |
C22H15N |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H15N/c1-2-9-17(10-3-1)23-20-13-7-6-12-19(20)22-18-11-5-4-8-16(18)14-15-21(22)23/h1-15H |
InChI-Schlüssel |
SRGYTRJRSUPJCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


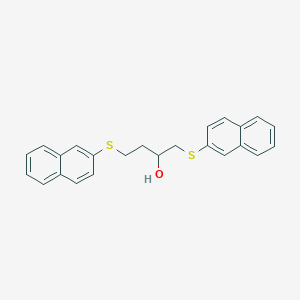
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)
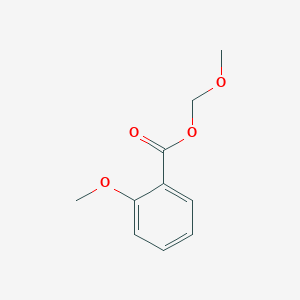
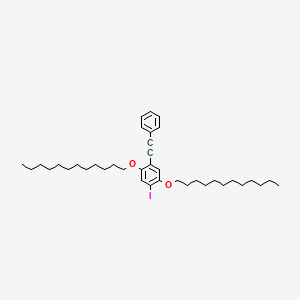
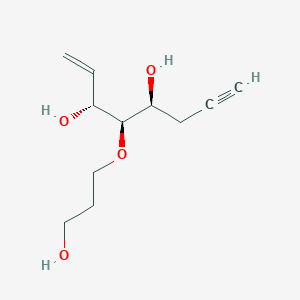

![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
